tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1212437-79-0
VCID: VC2323864
InChI: InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1
SMILES: CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

CAS No.: 1212437-79-0

Cat. No.: VC2323864

Molecular Formula: C12H21NO3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate - 1212437-79-0

Specification

CAS No. 1212437-79-0
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
IUPAC Name tert-butyl (2S)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1
Standard InChI Key NPZQBWOKRKDZQZ-JTQLQIEISA-N
Isomeric SMILES CC(C)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C
SMILES CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C
Canonical SMILES CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C

Introduction

Physical and Chemical Properties

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is characterized by its specific molecular structure containing a pyrrolidine ring with an isopropyl substituent at the 2-position, a carbonyl group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. The compound possesses defined stereochemistry with the S configuration at the 2-position.

Basic Identifiers and Properties

The compound can be identified through various chemical identifiers as presented in Table 1.

Table 1: Key Identifiers of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

PropertyValue
CAS Number1212437-79-0
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.3 g/mol
IUPAC Nametert-butyl (2S)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Standard InChIInChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1
Standard InChIKeyNPZQBWOKRKDZQZ-JTQLQIEISA-N
Canonical SMILESCC(C)C1CC(=O)CN1C(=O)OC(C)(C)C
Isomeric SMILESCC(C)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C

Structural Features

The compound contains several key structural features that determine its chemical behavior and applications:

  • A pyrrolidine ring, which serves as the core heterocyclic structure

  • An isopropyl group at the 2-position, providing steric bulk and hydrophobicity

  • A ketone functionality at the 4-position, offering a reactive site for various transformations

  • A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, which can be selectively removed under acidic conditions

These structural elements combine to create a molecule with specific stereochemical properties and reactivity patterns that make it valuable in synthetic chemistry applications.

Synthesis and Preparation Methods

The synthesis of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate typically involves a multi-step process that ensures the correct stereochemistry and functional group arrangement.

Synthetic Routes

The preparation of this compound generally follows several key steps:

  • Formation of the pyrrolidine ring through cyclization reactions involving appropriate amine and carbonyl compounds

  • Introduction of the isopropyl group at the 2-position with defined stereochemistry

  • Installation of the ketone functionality at the 4-position

  • Protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group

Industrial Production Methods

In industrial settings, the production of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate may involve optimized processes such as:

  • Batch or continuous flow processes depending on the scale of production

  • Carefully controlled reaction conditions to maximize yield and stereoselectivity

  • Specialized purification techniques including crystallization, distillation, or chromatography

The industrial synthesis often requires rigorous quality control to ensure the correct stereochemistry and purity of the final product, which is essential for its applications in pharmaceutical development.

Chemical Reactions and Transformations

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate can participate in various chemical reactions due to its functional groups, making it a versatile intermediate in organic synthesis.

Types of Reactions

The compound can undergo several types of chemical transformations as outlined in Table 2.

Table 2: Key Reactions of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

Reaction TypeTarget Functional GroupTypical ReagentsPotential Products
ReductionKetone (C=O)NaBH₄, LiAlH₄, H₂/catalystCorresponding alcohol derivatives
OxidationVarious positionsKMnO₄, CrO₃, H₂O₂Oxidized derivatives with additional oxygen-containing groups
N-DeprotectionBoc groupTFA, HClFree amine derivatives
Alkylation/AcylationNitrogen (after deprotection)Alkyl halides, acyl chloridesN-substituted derivatives
Enolate formationα-carbon to ketoneStrong bases (LDA, KHMDS)Various C-C bond forming products

Reaction Mechanisms

The reactions of this compound often proceed through well-defined mechanisms that involve the specific functional groups present in the molecule. For example:

  • Ketone reduction typically occurs through nucleophilic addition of a hydride to the carbonyl carbon

  • Boc deprotection proceeds via acid-catalyzed cleavage of the tert-butyl carbamate

  • Enolate formation involves deprotonation of the α-carbon to the ketone, creating a nucleophilic carbon center

Understanding these mechanisms is crucial for designing synthetic routes that utilize this compound as an intermediate.

Applications in Research and Industry

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate has found applications across various scientific disciplines and industrial sectors due to its unique structure and reactivity.

Applications in Chemistry

In the field of chemistry, this compound serves several important functions:

  • As a building block in the synthesis of complex organic molecules

  • As a chiral auxiliary in asymmetric synthesis

  • As a model compound for studying reaction mechanisms

  • As a precursor for the preparation of specialized catalysts

The defined stereochemistry at the 2-position makes it particularly valuable in stereoselective synthesis applications where controlling the configuration of new stereogenic centers is essential.

Applications in Pharmaceutical Research

In pharmaceutical research, tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate contributes to drug discovery in several ways:

  • As a scaffold for the design and synthesis of novel drug candidates

  • As an intermediate in the preparation of biologically active compounds

  • As a tool for investigating structure-activity relationships in drug development

  • As a component in the synthesis of enzyme inhibitors and receptor modulators

The pyrrolidine core is found in many bioactive compounds, making derivatives of this molecule potential candidates for pharmaceutical applications.

Industrial Applications

In industrial settings, this compound may be utilized in:

  • The production of fine chemicals and specialty reagents

  • The synthesis of agrochemicals and crop protection agents

  • The development of advanced materials with specific properties

  • The preparation of polymer additives and stabilizers

Comparative Analysis with Similar Compounds

To better understand the properties and applications of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate, it is valuable to compare it with structurally related compounds.

Structural Analogues

Table 3 presents a comparison of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate with related compounds that differ in key structural features.

Table 3: Comparison of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate with Related Compounds

CompoundKey Structural DifferenceImpact on Properties/Applications
tert-Butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylateMethyl vs. isopropyl at C-2Less steric hindrance; different reactivity and biological interactions
tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylateR vs. S stereochemistry at C-2Opposite stereochemistry; different spatial arrangement and biological activity
tert-Butyl (2S)-2-isopropyl-4-hydroxypyrrolidine-1-carboxylateHydroxyl vs. ketone at C-4Different reactivity pattern; additional stereocenter
(2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylic acidCarboxylic acid vs. tert-butyl esterHigher polarity; different reactivity and solubility properties

Structure-Property Relationships

The specific structural features of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate contribute to its unique properties:

  • The isopropyl group provides hydrophobicity and steric bulk that can influence molecular interactions

  • The S configuration at C-2 determines the three-dimensional structure and potential for stereoselective reactions

  • The ketone at C-4 serves as a reactive site for various transformations

  • The Boc protecting group provides stability to the nitrogen while allowing selective deprotection when needed

These structure-property relationships are essential considerations when designing synthetic routes that use this compound as an intermediate or when developing applications that rely on its specific properties.

Current Research and Future Perspectives

Research involving tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate continues to expand, with several emerging areas of investigation.

Recent Research Developments

Current research directions include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of novel transformations that utilize the compound's functional groups

  • Investigation of the compound's potential as a scaffold for new pharmaceutical agents

  • Studies on the compound's role in stereoselective synthesis methodologies

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